

Application Notes & Protocols: Using NMR Spectroscopy for Ethyl Glucoside Identification in Sake

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Compound of Interest

Compound Name: *Ethyl glucoside*

Cat. No.: *B7823871*

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Introduction

Ethyl glucoside (EG) is a stable, non-volatile metabolite formed from the reaction of ethanol and glucose. It is naturally present in fermented beverages like Japanese sake and rice wine. [1][2][3] The concentration of **ethyl glucoside** can influence the taste and quality of sake and serves as a potential marker for alcohol consumption, as it has a longer biological half-life than ethanol itself.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that allows for the straightforward identification and quantification of **ethyl glucoside** in complex mixtures like sake, often with minimal sample preparation.[2] This application note provides a detailed protocol for the identification and quantification of **ethyl glucoside** in sake using ^1H NMR spectroscopy.

Key Advantages of NMR for Sake Analysis

- Minimal Sample Preparation: NMR requires less extensive sample preparation compared to chromatographic methods.[2]
- Rapid Analysis: The data acquisition time for a simple 1D ^1H NMR spectrum is relatively short.[2]
- Quantitative Accuracy: When appropriate parameters are used, NMR provides excellent quantitative accuracy and reproducibility.[2]

- Structural Information: NMR provides detailed structural information, allowing for unambiguous identification of compounds.

Data Presentation: ^1H NMR Spectral Data for Ethyl Glucoside

The identification of **ethyl glucoside** in sake is primarily based on its characteristic signals in the ^1H NMR spectrum. The anomeric proton signal at approximately δ 4.93 ppm is particularly diagnostic.[1][3]

Proton Assignment	Chemical Shift (δ) in D_2O (ppm)	Multiplicity	Coupling Constant (J) in Hz
Anomeric H (H-1)	~4.93	Doublet	~3.5
Glucosyl H (H-2 to H-6)	3.20 - 3.90	Multiplets	-
Ethyl - CH_2 -	~3.65 (m) & ~3.90 (m)	Multiplet	-
Ethyl - CH_3	~1.24	Triplet	~7.1

Note: Chemical shifts can vary slightly depending on the pH, temperature, and matrix of the sake sample. The triplet at δ 1.24 ppm and the anomeric proton at δ 4.93 ppm are key identifiers for **ethyl glucoside**.[1]

Experimental Protocols

Sample Preparation

To minimize the interference from the strong ethanol signals which can obscure other resonances, a lyophilization step is recommended.[1]

- Aliquoting: Transfer 1 mL of the sake sample to a suitable container for lyophilization.
- Lyophilization (Freeze-Drying): Freeze the sample and lyophilize until all the water and ethanol are removed.

- **Reconstitution:** Reconstitute the dried residue in a precise volume (e.g., 600 μ L) of a prepared NMR buffer.
 - **NMR Buffer:** 0.1 M phosphate buffer (pH 7.4) in deuterium oxide (D_2O). The buffer helps to maintain a stable pH.
 - **Internal Standard:** For quantitative analysis, add a known concentration of an internal standard to the buffer. A suitable standard is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or dimethyl sulfone (DMSO). TSP will also serve as the chemical shift reference (δ 0.00 ppm).[\[1\]](#)
- **Mixing and Centrifugation:** Vortex the sample for 30 seconds to ensure complete dissolution. Centrifuge at 8,000 rpm for 5 minutes to pellet any insoluble material.[\[1\]](#)
- **Transfer:** Carefully transfer the supernatant (e.g., 550 μ L) into a 5 mm NMR tube.

NMR Data Acquisition

These parameters are for a 600 MHz NMR spectrometer but can be adapted for other field strengths.

A. 1D ¹H NMR for Quantification:

- **Pulse Program:** A standard 1D sequence with water suppression (e.g., zgpr on Bruker systems).
- **Temperature:** 298 K (25 °C).
- **Number of Scans (ns):** 64 or higher for good signal-to-noise.
- **Relaxation Delay (d1):** 5 \times T_1 of the least rapidly relaxing proton of interest (a delay of 10-30 seconds is generally sufficient for quantitative accuracy).
- **Acquisition Time (aq):** At least 2 seconds.
- **Spectral Width (sw):** 12-16 ppm.
- **Transmitter Frequency Offset (o1p):** Centered on the water resonance.

B. 2D NMR for Structural Confirmation (Optional but Recommended):

For unambiguous confirmation of the **ethyl glucoside** structure, 2D NMR experiments can be performed.

- ^1H - ^1H COSY (Correlation Spectroscopy): Shows correlations between coupled protons. This can be used to trace the spin systems of the glucose and ethyl moieties.
- ^1H - ^1H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is very useful for identifying all the sugar protons from the anomeric proton.

Data Processing and Analysis

- Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.[\[1\]](#)
- Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.
- Referencing: Calibrate the chemical shift axis by setting the TSP signal to δ 0.00 ppm.
- Integration: Integrate the area of a well-resolved signal from **ethyl glucoside** (e.g., the anomeric proton at δ 4.93 ppm or the methyl triplet at δ 1.24 ppm) and the signal from the internal standard.
- Quantification: Calculate the concentration of **ethyl glucoside** using the following formula:

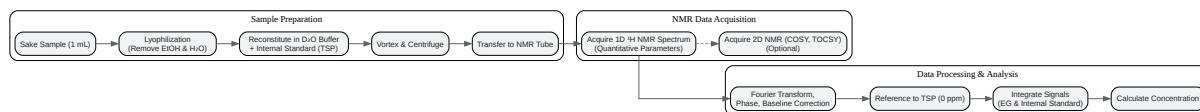
$$\text{CEG} = \text{CIS} * (\text{IEG} / \text{NEG}) * (\text{NIS} / \text{IIS})$$

Where:

- CEG = Concentration of **Ethyl Glucoside**
- CIS = Concentration of Internal Standard
- IEG = Integral of the **Ethyl Glucoside** signal

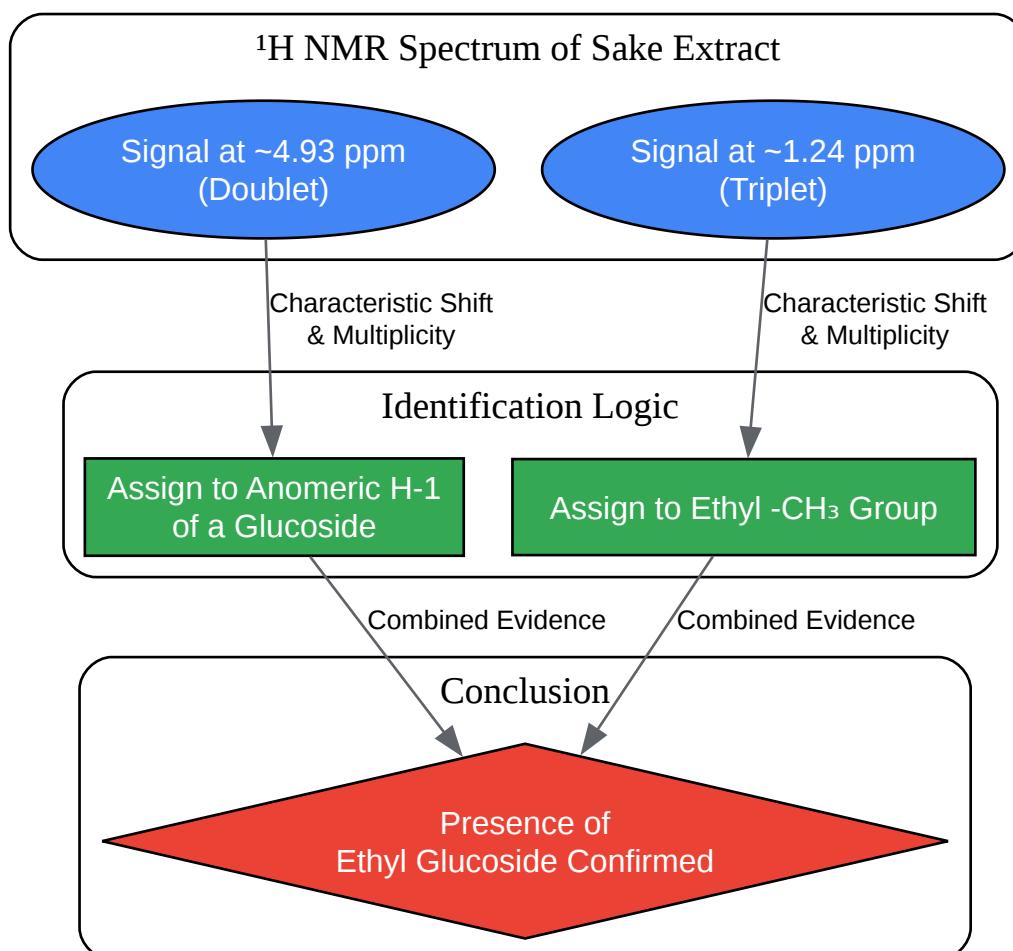
- NEG = Number of protons for the integrated **Ethyl Glucoside** signal (e.g., 1 for the anomeric proton, 3 for the methyl group)
- IIS = Integral of the Internal Standard signal
- NIS = Number of protons for the integrated Internal Standard signal

Visualizations



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Caption: Experimental workflow for **ethyl glucoside** analysis in sake.



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References

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